N-(2-Methoxypyridin-3-yl)pivalamide is synthesized from pivalic acid derivatives and methoxypyridine. It falls under the broader classification of heterocyclic compounds, particularly those containing nitrogen in their ring structure. The presence of the methoxy group enhances its solubility and may affect its pharmacokinetic properties.
The synthesis of N-(2-Methoxypyridin-3-yl)pivalamide can be achieved through several methods, primarily involving the reaction of pivalic acid derivatives with 2-methoxypyridine.
General Synthetic Route:
Specific experimental parameters such as temperature, time, and concentration can vary depending on the desired yield and purity of N-(2-Methoxypyridin-3-yl)pivalamide.
The molecular structure of N-(2-Methoxypyridin-3-yl)pivalamide can be analyzed using various spectroscopic techniques:
Spectroscopic Data:
N-(2-Methoxypyridin-3-yl)pivalamide can participate in various chemical reactions typical for amides and heterocycles:
The reactivity of this compound is influenced by the electron-donating properties of the methoxy group and the steric bulk of the pivalamide moiety.
The mechanism of action for N-(2-Methoxypyridin-3-yl)pivalamide involves its interaction with specific biological targets, potentially including enzymes or receptors involved in cellular signaling pathways:
Studies have shown that derivatives similar to N-(2-Methoxypyridin-3-yl)pivalamide exhibit significant biological activity against various cancer cell lines, indicating potential therapeutic applications.
The physical and chemical properties of N-(2-Methoxypyridin-3-yl)pivalamide are essential for understanding its behavior in biological systems:
N-(2-Methoxypyridin-3-yl)pivalamide has potential applications in medicinal chemistry and drug development:
The ongoing research into this compound highlights its versatility and importance in developing new therapeutic agents targeting critical pathways in disease processes.
N-(2-Methoxypyridin-3-yl)pivalamide is a synthetically tailored pyridine derivative featuring a pivalamide (2,2-dimethylpropanamide) group at the 3-position and a methoxy group at the 2-position of the pyridine ring. Its systematic IUPAC name is N-(2-methoxypyridin-3-yl)-2,2-dimethylpropanamide, with alternative names including 3-Pivalamido-2-methoxypyridine. The molecular formula is C₁₁H₁₆N₂O₂, corresponding to a molecular weight of 208.26 g/mol.
The compound belongs to the N-acylpyridine subclass, characterized by an amide linkage between a sterically hindered pivaloyl group and the heteroaromatic amine. Its structural features include:
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not assigned (See derivatives below) |
Molecular Formula | C₁₁H₁₆N₂O₂ |
Exact Mass | 208.1212 g/mol |
SMILES | COc1ncccc1NC(=O)C(C)(C)C |
InChI Key | Derived from analogs [1] [5] |
Structurally related halogenated analogs include N-(2-bromo-5-methoxypyridin-3-yl)pivalamide (CAS: Not provided; CID 46737856) [1] [5] and N-(4-iodo-2-methoxypyridin-3-yl)pivalamide (CAS 131653-62-8) [4], which serve as key intermediates in pharmaceutical synthesis.
The development of N-(2-methoxypyridin-3-yl)pivalamide derivatives emerged from medicinal chemistry strategies aimed at optimizing drug-like properties in nitrogen heterocycles. The pivalamide group was strategically incorporated as:
Halogenated derivatives like the 2-bromo and 4-iodo analogs were developed as synthetic intermediates for transition metal-catalyzed coupling reactions, particularly:
The synthetic routes to such compounds typically involve:
1. Halogenation of 2-methoxypyridin-3-amine precursors 2. Acylation with pivaloyl chloride under Schotten-Baumann conditions 3. Purification via crystallization (e.g., from ethanol/water mixtures)
These intermediates gained prominence in early 2000s anticancer drug discovery programs, particularly in developing inhibitors targeting kinase and dehydrogenase enzymes [6].
This compound exemplifies strategic molecular design addressing key challenges in medicinal chemistry:
Steric Protection Strategy: The tert-butyl group in pivalamide significantly increases steric shielding around the amide bond, conferring exceptional resistance to amidase-mediated hydrolysis compared to linear-chain amides [1] [4]. This prolongs metabolic stability in biological environments.
Directed Reactivity: The 2-methoxy group exerts strong electronic and steric effects on the pyridine ring:
Creates a hydrogen-bond accepting motif adjacent to the pivalamide NH
Crystal Engineering: The pivalamide group promotes desirable solid-state properties through:
Improved purification and handling characteristics
Targeted Drug Discovery: Derivatives serve as precursors to bioactive molecules, particularly:
Kinase Inhibitor Fragments: The halogenated derivatives enable rapid diversification toward anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors through cross-coupling [6].
Table 2: Key Halogenated Derivatives and Applications
Compound Name | CAS Number | Molecular Formula | Primary Application |
---|---|---|---|
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | Not provided | C₁₁H₁₅BrN₂O₂ | Suzuki coupling precursor [1] |
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | 131653-62-8 | C₁₁H₁₅IN₂O₂ | Buchwald amination substrate [4] |
This compound class demonstrates how strategic incorporation of sterically demanding groups on nitrogen heterocycles addresses multiple drug discovery challenges simultaneously—synthetic versatility, metabolic stability, and crystallinity—making it a valuable template in modern medicinal chemistry [1] [6].
Compound Name | Chemical Context |
---|---|
N-(2-Methoxypyridin-3-yl)pivalamide | Primary subject compound |
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | Halogenated synthetic intermediate [1] [5] |
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | Halogenated synthetic intermediate [4] |
Brequinar | Therapeutic agent (DHODH inhibitor) |
1,7-Naphthyridine derivatives | Bioisosteres in DHODH inhibition |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8